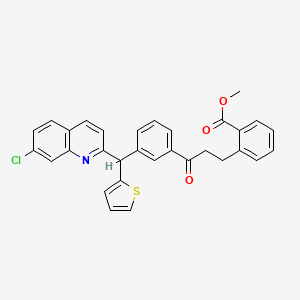

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic compounds like methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate often involves multi-step reactions, starting from basic heterocyclic frameworks to more elaborate structures through various chemical transformations. For instance, compounds involving chloroquinoline and thiophene units have been synthesized through reactions like Michael addition, cyclization, and substitution reactions, showcasing the chemoselective reactions and strategic use of halides and other reagents in constructing complex molecules (Fathalla & Pazdera, 2007).

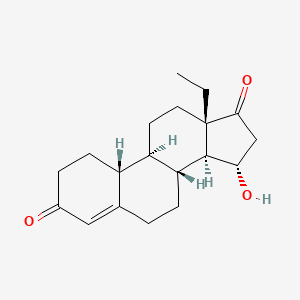

Molecular Structure Analysis

Molecular structure analysis of compounds akin to methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate often involves spectroscopic methods and computational modeling. Such analyses reveal the arrangements of the molecular frameworks, the electronic distribution, and the stereochemical aspects critical for understanding the compound's reactivity and properties. For example, X-ray crystallography and NMR spectroscopy have been pivotal in elucidating the structures of complex organic molecules, providing insights into their conformational dynamics and interaction potentials (Fatma et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions between the functional groups present, such as ester hydrolysis, nucleophilic substitution, and addition reactions. These reactions can significantly alter the compound's chemical properties, leading to new derivatives with diverse applications. The presence of chloroquinoline and thiophene units, for example, can impart unique electronic characteristics, enhancing the compound's reactivity towards specific reagents or under particular conditions (Akkurt et al., 2008).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions :

- This compound is involved in chemoselective reactions, as indicated by the synthesis and reactions of related methyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]alkanoates, highlighting its utility in organic synthesis and chemical transformations (Fathalla & Pazdera, 2007).

Potential Antibacterial and Antifungal Applications :

- Similar compounds, such as quinazolines, have been studied for their antimicrobial properties, suggesting a potential application for this compound in developing new antibacterial and antifungal agents (Desai, Shihora & Moradia, 2007).

Biological Activity in Medicinal Chemistry :

- Related compounds have been explored for biological activity, such as leukotriene D4 antagonists, indicating possible medicinal applications for this compound in similar areas (Gauthier et al., 1990).

Biocatalytic Processes and Drug Synthesis :

- Its related compound, (E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate, has been used in the biocatalytic synthesis of montelukast sodium, illustrating its role in drug synthesis and green chemistry (Liang et al., 2010).

Applications in Organic and Medicinal Chemistry :

- Further research on thieno[3,2-c]quinoline derivatives and their chemical reactions suggests applications in both organic and medicinal chemistry, potentially applicable to this compound as well (Abu‐Hashem et al., 2021).

Propiedades

Número CAS |

133791-17-0 |

|---|---|

Nombre del producto |

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate |

Fórmula molecular |

C28H22ClNO3 |

Peso molecular |

455.93 |

Nombre IUPAC |

methyl 2-[3-[3-[(7-chloroquinolin-2-yl)-thiophen-2-ylmethyl]phenyl]-3-oxopropyl]benzoate |

InChI |

InChI=1S/C31H24ClNO3S/c1-36-31(35)25-9-3-2-6-20(25)13-16-28(34)22-7-4-8-23(18-22)30(29-10-5-17-37-29)26-15-12-21-11-14-24(32)19-27(21)33-26/h2-12,14-15,17-19,30H,13,16H2,1H3 |

SMILES |

COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C(C3=NC4=C(C=CC(=C4)Cl)C=C3)C5=CC=CS5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)

![Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B1148293.png)

![benzyl N-[(2S)-1-[[(1E,2S)-1-(carbamoylhydrazinylidene)-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1148298.png)

![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)

![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B1148309.png)

![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)